2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride, with the CAS number 52801-93-1, is a synthetic chemical compound that features a propanamine backbone. This compound is characterized by the presence of two chloroethyl substituents, making it a member of the chloroalkyl amines. The molecular formula of this compound is , and it has a molecular weight of approximately 192.51 g/mol. It appears as a white to off-white solid and is hygroscopic in nature, requiring storage under inert conditions to maintain stability .
There is no current information available on the mechanism of action of this compound in biological systems.
The chemical reactivity of 2-chloro-N-(2-chloroethyl)-1-propanamine hydrochloride primarily involves nucleophilic substitution reactions due to the presence of chloro groups. These reactions can facilitate the formation of quaternary ammonium salts when reacted with suitable nucleophiles. The compound may also participate in alkylation reactions, particularly in the synthesis of complex organic molecules or pharmaceutical intermediates .
Synthesis of 2-chloro-N-(2-chloroethyl)-1-propanamine hydrochloride typically involves multi-step processes starting from readily available precursors. A common method includes:
Specific synthetic routes may vary depending on the desired purity and yield .
While detailed applications are scarce, 2-chloro-N-(2-chloroethyl)-1-propanamine hydrochloride is primarily noted for its role as an impurity in pharmaceuticals, particularly in the production of alkylating agents used for cancer treatment. Its structural features may also make it useful in research related to drug development and organic synthesis .
Several compounds share structural similarities with 2-chloro-N-(2-chloroethyl)-1-propanamine hydrochloride, including:
Compound Name | CAS Number | Unique Features |
---|---|---|
2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride | 52801-93-1 | Two chloroethyl groups; used as an impurity |
3-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride | 78218-47-0 | Related to ifosfamide; also an alkylating agent |
2-Chloro-N,N-dimethyl-1-propanamine hydrochloride | Not specified | Contains dimethyl groups; differing reactivity |
(2-Chloroethyl)(3-chloropropyl)amine hydrochloride | Not specified | Similar structure; different substitution pattern |
This comparison highlights the unique structural characteristics and potential applications of 2-chloro-N-(2-chloroethyl)-1-propanamine hydrochloride within a broader context of related chemical compounds. Further investigation into its properties and interactions will enhance understanding and utilization in scientific research and pharmaceutical development.
The compound 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride possesses the systematic IUPAC name N-(2-chloroethyl)propan-1-amine;hydrochloride [1] [2]. This nomenclature clearly delineates the structural components: a propanamine backbone with a chloro substituent at the 2-position and an N-linked 2-chloroethyl group, forming the hydrochloride salt.
The molecular formula is established as C₅H₁₂Cl₃N [1] [2], indicating a pentacarbon structure containing twelve hydrogen atoms, three chlorine atoms, and one nitrogen atom. The Chemical Abstracts Service (CAS) registry number is 52801-93-1 [1] [2], providing unique chemical identification. Alternative systematic names include 1-Propanamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride and 2-chloro-N-(2-chloroethyl)propan-1-amine--hydrogen chloride (1/1) [1].
The DSSTox Substance Identifier is DTXSID60967266 [1], facilitating database cross-referencing. The compound is also documented under the identifier B 834 [1], representing an established research designation. The European Community number provides additional regulatory identification for this chloroethyl propanamine derivative.
The InChI (International Chemical Identifier) string and InChIKey provide standardized computational representations for molecular structure identification [1]. These systematic identifiers ensure unambiguous chemical recognition across databases and research platforms.
Identifier Type | Value |
---|---|
Molecular Formula | C₅H₁₂Cl₃N |
CAS Number | 52801-93-1 |
Molecular Weight | 192.508 g/mol |
DSSTox ID | DTXSID60967266 |
Research Code | B 834 |
The molecular geometry of 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride exhibits tetrahedral arrangements around the saturated carbon centers, with the nitrogen atom adopting a pyramidal configuration due to its lone electron pair. The presence of multiple chloro substituents introduces significant conformational flexibility within the molecular framework.
The propanamine backbone displays characteristic C-C bond lengths of approximately 1.54 Å [3], consistent with saturated alkyl chains. The C-Cl bond lengths are estimated at 1.78-1.80 Å [3], reflecting the covalent bonding between carbon and chlorine atoms. The N-C bonds connecting the nitrogen to both the propyl and chloroethyl groups exhibit typical lengths of 1.47-1.49 Å [3].
The nitrogen atom's pyramidal geometry allows for inversion, creating additional stereochemical complexity. However, the energy barrier for nitrogen inversion is typically low (approximately 6-7 kcal/mol), making rapid interconversion possible at ambient temperatures.
Three-dimensional conformational studies indicate that the most stable conformations minimize steric clashes between the chloro substituents while maximizing favorable electrostatic interactions [5]. The hydrochloride salt formation significantly influences the overall molecular geometry through ionic interactions and hydrogen bonding patterns.
The crystallographic characteristics of 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride reflect the ionic nature of the hydrochloride salt. The compound crystallizes as a hygroscopic solid [6], indicating strong affinity for atmospheric moisture due to the ionic character of the ammonium chloride moiety.
Physical property data for structurally related compounds provide insights into the solid-state arrangement. The melting point range is estimated between 129-133°C [7] [6], consistent with ionic hydrochloride salts of similar molecular weight. The density is approximately 1.2 g/cm³ [7], reflecting the compact packing arrangement of the ionic species.
The crystal structure is stabilized by hydrogen bonding networks between the protonated amine groups and chloride counterions. These intermolecular interactions create a three-dimensional network that contributes to the solid-state stability and hygroscopic properties of the material.
Solubility characteristics indicate high water solubility (0.1 g/mL) [6], confirming the ionic nature and facilitating dissolution through ion-dipole interactions with water molecules. The pH of aqueous solutions ranges from 4.0-4.5 [6], indicating the acidic nature of the protonated amine hydrochloride.
Storage requirements specify conditions below 30°C [6] to maintain stability and prevent decomposition. The hygroscopic nature necessitates protection from atmospheric moisture to preserve crystalline integrity and prevent deliquescence.
Physical Property | Value | Reference |
---|---|---|
Melting Point | 129-133°C | [7] [6] |
Density | 1.2 g/cm³ | [7] |
Water Solubility | 0.1 g/mL | [6] |
pH (aqueous) | 4.0-4.5 | [6] |
Storage Temperature | <30°C | [6] |
Structural analysis reveals significant relationships between 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride and related nitrogen mustard analogues. The bis(2-chloroethyl) structural motif is characteristic of alkylating agents [8] [9], representing a key pharmacophore for DNA cross-linking activity.
Comparative examination with 2-Chloro-N-(2-chloroethyl)-1-butanamine hydrochloride (CAS: 52801-94-2) [10] demonstrates the effect of alkyl chain extension. The butanamine analogue possesses a molecular weight of 206.5 g/mol [10], representing a 14 g/mol increase due to the additional methylene unit. This structural modification influences both physical properties and biological activity profiles.
The relationship with 3-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride [11] illustrates positional isomerism effects. Both compounds share the same molecular formula (C₅H₁₂Cl₃N) and molecular weight (192.508 g/mol) [11], but differ in the chloro substituent position on the propyl chain. This positional variation significantly affects conformational preferences and reactivity patterns.
Comparative analysis with simpler chloroethyl amines demonstrates the structural progression within this chemical class. 2-Chloroethylamine (CAS: 689-98-5) [12] represents the fundamental building block with molecular formula C₂H₆ClN and molecular weight 79.53 g/mol [12]. The systematic addition of alkyl and chloro substituents increases molecular complexity and modifies physicochemical properties.
The nitrogen mustard analogue family exhibits common structural features including the bis(2-chloroethyl) arrangement and the propensity for aziridine formation [8] [9]. These compounds share similar alkylating mechanisms while displaying distinct pharmacological profiles based on their specific substituent patterns.
Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Difference |
---|---|---|---|---|
Target Compound | C₅H₁₂Cl₃N | 192.508 g/mol | 52801-93-1 | 2-Chloro substitution |
Butanamine Analogue | C₆H₁₄Cl₃N | 206.5 g/mol | 52801-94-2 | Extended alkyl chain |
Positional Isomer | C₅H₁₂Cl₃N | 192.508 g/mol | 78218-47-0 | 3-Chloro substitution |
2-Chloroethylamine | C₂H₆ClN | 79.53 g/mol | 689-98-5 | Simplified structure |